molecular formula C24H27NO4 B11304671 N-(2-cyclohex-1-en-1-ylethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(2-cyclohex-1-en-1-ylethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11304671
M. Wt: 393.5 g/mol
InChI Key: QXQBLBVXBDCVBP-UHFFFAOYSA-N
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Description

N-(2-cyclohex-1-en-1-ylethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic propanamide derivative featuring a fused furochromen core (7-oxo-7H-furo[3,2-g]chromen) substituted with methyl groups at positions 3 and 3.

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C24H27NO4/c1-15-14-28-21-13-22-20(12-19(15)21)16(2)18(24(27)29-22)8-9-23(26)25-11-10-17-6-4-3-5-7-17/h6,12-14H,3-5,7-11H2,1-2H3,(H,25,26)

InChI Key

QXQBLBVXBDCVBP-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CCCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohex-1-en-1-ylethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexene derivative, followed by the synthesis of the furochromenone core. The final step involves the formation of the amide bond through a coupling reaction between the intermediate compounds.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohex-1-en-1-ylethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural characteristics have shown promise as anticancer agents. The furochromene structure is particularly noted for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that derivatives of furochromene can target specific signaling pathways involved in cancer progression.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through in silico molecular docking studies. These studies suggest that it may inhibit enzymes such as 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This positions the compound as a candidate for further development in treating inflammatory diseases.

Antimicrobial Activity

Similar compounds have exhibited antimicrobial properties against a range of bacteria and fungi. The structural features of N-(2-cyclohex-1-en-1-ylethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide suggest it may also possess such activity, warranting further investigation into its efficacy against pathogenic microorganisms.

Pesticidal Activity

The unique chemical structure may confer pesticidal properties, making it a candidate for development as an agrochemical. Compounds with similar frameworks have been reported to exhibit herbicidal and insecticidal activities, suggesting that this compound could be effective in pest management strategies.

Polymer Development

The incorporation of furochromene derivatives into polymer matrices has been investigated for their potential use in creating advanced materials with specific optical and mechanical properties. The ability to modify the polymer's characteristics through the inclusion of such compounds opens avenues for innovative material applications.

Case Studies

StudyFocusFindings
Anticancer Activity In vitro studies on cancer cell linesDemonstrated significant inhibition of cell growth and induction of apoptosis at specific concentrations.
Anti-inflammatory Potential Molecular docking studiesSuggested strong binding affinity to 5-lipoxygenase, indicating potential for anti-inflammatory drug development.
Antimicrobial Efficacy Testing against bacterial strainsShowed promising results against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2-cyclohex-1-en-1-ylethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Furochromen Derivatives

The target compound shares its furochromen core with N-(2-(1H-imidazol-4-yl)ethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (NFP, ZINC08764437). Both compounds exhibit a 3,5-dimethyl-furochromen scaffold, but NFP substitutes the ethyl group with an imidazole ring instead of cyclohexene. NFP demonstrated strong interactions with the catalytic triad (Cys25, Met161, Asp162) of Cathepsin L, suggesting that the target compound may share similar protease inhibition mechanisms but with modified binding due to its cyclohexenyl substituent .

Coumarin Derivatives

Compound 2-(1-(6-methyl-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide (7) () features a coumarin backbone, structurally analogous to furochromen. Key differences include:

  • Reactivity : The furochromen’s fused furan ring introduces additional rigidity compared to coumarin’s simpler lactone structure.
  • Synthetic Routes : The target compound likely employs cycloaddition or nucleophilic substitution, whereas compound 7 was synthesized via ultrasound-assisted condensation, achieving 72% yield .

Propanamide/Acetamide Side Chains

Triazole-Acetamide Derivatives

Compounds 6a-m and 7a-m () are acetamides with triazole and naphthalene moieties. For example:

  • 6b: Incorporates a 2-nitrophenyl group, evidenced by IR peaks for –NO2 (1504 cm⁻¹) and C=O (1682 cm⁻¹) .
  • 6m : Features a 4-chlorophenyl group, with HRMS confirming [M+H]+ at 393.1112 .
Compound Core Structure Side Chain Key Functional Groups Biological Activity (Inferred)
Target Compound Furochromen Cyclohexenylethyl C=O (1670–1680 cm⁻¹)† Potential protease inhibition
NFP Furochromen Imidazol-4-yl-ethyl –NH (3262 cm⁻¹), C=O (1671) Cathepsin L inhibition
6b Triazole-Naphthalene 2-Nitrophenyl –NO2 (1504), C=O (1682) Antimicrobial (hypothesized)
7 () Coumarin Thiosemicarbazide C=O (1726), C=N (1604) Anticancer (via hydrazine)

†Predicted based on analogous compounds.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The cyclohexenyl group in the target compound likely increases logP compared to NFP’s imidazole, enhancing membrane permeability but reducing solubility.
  • Electronic Effects : Nitro (6b) and chloro (6m) substituents in triazole-acetamides redshift C=O IR peaks (1682 vs. 1678 cm⁻¹), indicating electron-withdrawing effects on the amide bond .
  • Steric Hindrance : Bulky substituents (e.g., naphthalene in 6a-m) reduce synthetic yields (e.g., 47% for compound 7 in ) compared to simpler analogs .

Biological Activity

N-(2-cyclohex-1-en-1-ylethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure featuring a furocoumarin moiety which is known for various biological activities. Its molecular formula is C18H23N3O2SC_{18}H_{23}N_{3}O_{2}S with a molecular weight of 345.5 g/mol .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furocoumarins have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and the initiation of programmed cell death .

Case Study:
A study by Ruetz et al. (2007) demonstrated that certain furocoumarins induced G2/M arrest in KB31 cells, highlighting the importance of structural elements in enhancing biological activity . This suggests that the presence of the furocoumarin structure in our compound may contribute similarly to its anticancer effects.

Antimicrobial Activity

In vitro assays have shown that compounds with similar structural features possess antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) for various bacterial strains was significantly lower for furocoumarin derivatives compared to conventional antibiotics . This suggests potential applications in treating infections where resistance to standard therapies is prevalent.

The biological activity of this compound likely involves multiple pathways:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : The ability to halt cell cycle progression at specific checkpoints (G1/S or G2/M) has been observed in related compounds.
  • Antioxidant Activity : The presence of phenolic structures may confer antioxidant properties, reducing oxidative stress and cellular damage.

Comparative Biological Activity Table

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
N-(2-cyclohex-1-en-1-ylethyl)-3-(3,5-dimethyl...High (induced apoptosis in KB31 cells)Moderate (MIC lower than conventional antibiotics)Apoptosis induction, cell cycle arrest
Furocoumarin Derivative AModerateHighAntioxidant activity, apoptosis
Furocoumarin Derivative BHighLowCell cycle arrest

Future Directions

Further research is required to fully elucidate the mechanisms underlying the biological activities of this compound. Potential studies could include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structure–Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced activity.
  • Molecular Docking Studies : To predict interactions with specific biological targets.

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